molecular formula C9H10N2O2 B12834745 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol

3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol

Cat. No.: B12834745
M. Wt: 178.19 g/mol
InChI Key: KEUHABWVVGQEQY-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol is a compound that features both an imidazole ring and a benzene ring with two hydroxyl groups The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, dihydroimidazole derivatives from reduction, and various substituted benzene derivatives from substitution reactions .

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and benzene diols, such as:

Uniqueness

What sets 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol apart is the combination of the imidazole ring and the benzene ring with hydroxyl groups, which imparts unique chemical and biological properties.

Biological Activity

3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol, with the CAS number 802255-94-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Structure : The compound features a benzene ring substituted with a dihydroimidazole and two hydroxyl groups.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the imidazole structure can enhance cytotoxicity against cancer cell lines such as MCF and U87 glioblastoma cells .
  • Cardiovascular Effects : Compounds related to imidazoles have demonstrated potential as antihypertensive agents by interacting with imidazoline binding sites and adrenergic receptors. These interactions can lead to decreased mean arterial pressure (MAP) and altered heart rate in hypertensive animal models .
  • Antimicrobial Properties : Some studies have reported that imidazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness against different bacterial strains .

Anticancer Studies

In a study evaluating the anticancer effects of imidazole derivatives, it was found that certain compounds led to apoptosis in cancer cell lines. For example:

  • Compound Efficacy : A specific derivative demonstrated an IC₅₀ value of 25.72 ± 3.95 μM against MCF cells, indicating significant cytotoxicity .
  • Animal Models : In vivo studies showed that these compounds could suppress tumor growth in mice models, highlighting their potential for cancer therapy .

Cardiovascular Research

The cardiovascular effects of this compound were evaluated through:

  • Binding Affinity Studies : The compound exhibited high affinity for imidazoline binding sites (IBS), particularly IBS I(1) and I(2), which are implicated in blood pressure regulation .
  • Blood Pressure Effects : Compounds with strong affinities for alpha(2) adrenergic receptors were noted to significantly reduce MAP in spontaneously hypertensive rats, suggesting potential use in treating hypertension .

Antimicrobial Activity

The antimicrobial properties of related imidazole compounds were assessed through:

  • MIC Testing : The compound showed varying MIC values against several bacterial strains:
    • Staphylococcus aureus: MIC of 40 μg/mL
    • Escherichia coli: MIC of 200 μg/mL
    • Pseudomonas aeruginosa: MIC of 500 μg/mL .

Case Studies

StudyFocusFindings
Ribeiro Morais et al. (2023)Anticancer ActivityCompound induced apoptosis in MCF cells; tumor suppression in mice models.
Cardiovascular Study (2003)HypertensionHigh affinity for IBS; reduced MAP in hypertensive rats.
Antimicrobial Study (2023)Bacterial InhibitionEffective against S. aureus and E. coli with notable MIC values.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diol

InChI

InChI=1S/C9H10N2O2/c12-7-3-1-2-6(8(7)13)9-10-4-5-11-9/h1-3,12-13H,4-5H2,(H,10,11)

InChI Key

KEUHABWVVGQEQY-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=C(C(=CC=C2)O)O

Origin of Product

United States

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